Anilino(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid
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Overview
Description
Anilino(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of Anilino(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid typically involves the reaction of indole derivatives with aniline and acetic acid under specific conditions. One common method involves the condensation of 2-oxo-1,2-dihydro-3H-indole-3-acetic acid with aniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Anilino(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce hydro-indole derivatives.
Scientific Research Applications
Anilino(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Anilino(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of mitochondrial pathways . Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Anilino(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth in plant cuttings.
Properties
CAS No. |
61854-74-8 |
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Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-(2-hydroxy-1H-indol-3-yl)-2-phenyliminoacetic acid |
InChI |
InChI=1S/C16H12N2O3/c19-15-13(11-8-4-5-9-12(11)18-15)14(16(20)21)17-10-6-2-1-3-7-10/h1-9,18-19H,(H,20,21) |
InChI Key |
GNPXENSJSMELTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=C(NC3=CC=CC=C32)O)C(=O)O |
Origin of Product |
United States |
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